(S)-2-Aminopent-4-en-1-ol hydrochloride
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Overview
Description
(S)-2-Aminopent-4-en-1-ol hydrochloride is a chiral compound with significant relevance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a double bond within its molecular structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Aminopent-4-en-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-Aminopent-4-en-1-ol.
Reaction with Hydrochloric Acid: The precursor is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final high-purity compound.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Aminopent-4-en-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-2-Aminopent-4-en-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Aminopent-4-en-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
®-2-Aminopent-4-en-1-ol hydrochloride: The enantiomer of (S)-2-Aminopent-4-en-1-ol hydrochloride with similar chemical properties but different biological activities.
2-Amino-3-buten-1-ol hydrochloride: A structurally related compound with a shorter carbon chain.
2-Amino-4-pentenoic acid hydrochloride: A compound with a carboxyl group instead of a hydroxyl group.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its enantiomer and other similar compounds. Its combination of functional groups also allows for versatile chemical reactivity and applications in various fields.
Properties
IUPAC Name |
(2S)-2-aminopent-4-en-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASOPXPTKUDWIK-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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